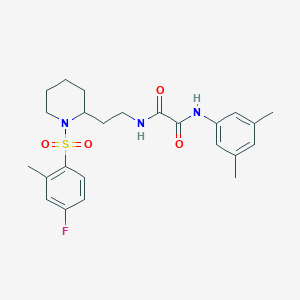

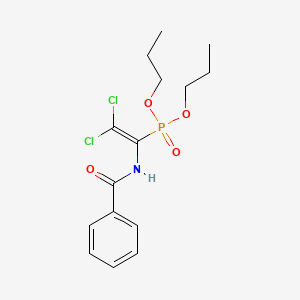

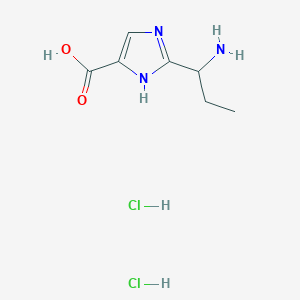

N-cyclopropyl-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a cyclic amide that has a unique structure, making it a promising candidate for various studies.

Scientific Research Applications

Doubly Dearomatising Intramolecular Coupling

A study by H. Brice and J. Clayden (2009) demonstrated the use of isonicotinamides, similar to "N-cyclopropyl-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide," in cyclisation reactions. These reactions result in spirocyclic compounds through a process that involves the dearomatisation of both nucleophilic and electrophilic heterocycles, highlighting the compound's role in synthesizing structurally complex and diverse molecules Brice & Clayden, 2009.

Synthesis and Characterization of Heterocyclic Compounds

F. Aydın and Erdoğan Dağci (2010) synthesized a new heterocyclic compound, showcasing the synthetic versatility of isonicotinamide derivatives. Their research involved characterizing the synthesized compound through various spectroscopic methods, contributing to the development of new compounds with potential pharmaceutical applications Aydın & Dağci, 2010.

Co-crystal Formation with Supramolecular Reagents

Research by A. Lemmerer and M. Fernandes (2012) explored the co-crystallization of isonicotinamide with various carboxylic acids, leading to the formation of co-crystals with significant stoichiometric variations and polymorphism. This study underscores the compound's utility in forming diverse molecular architectures, which is crucial for pharmaceutical formulation and material science Lemmerer & Fernandes, 2012.

Antianaphylactic and Antiallergic Activities

A study on the synthesis of antiallergic compounds by A. Nohara et al. (1985) provided insights into the pharmacological potential of compounds related to "this compound." The research highlighted the synthesis of derivatives exhibiting significant antiallergic activity, suggesting a pathway for developing new therapeutic agents Nohara et al., 1985.

properties

IUPAC Name |

N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-14(16-11-1-2-11)10-3-6-15-13(9-10)19-12-4-7-18-8-5-12/h3,6,9,11-12H,1-2,4-5,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQMCDNRTYZROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

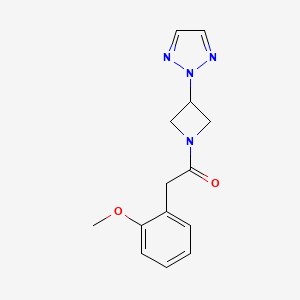

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831054.png)

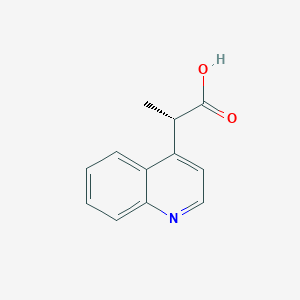

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831056.png)

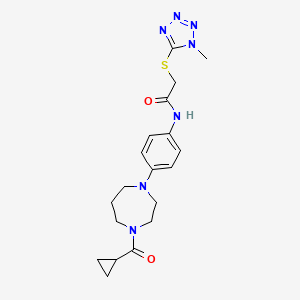

![5-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2831059.png)

![N-(3-fluorophenyl)-3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2831064.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)